
(2S,4S)-Fmoc-hyp(bom)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-Fmoc-hyp(bom)-OH, also known as (2S,4S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-[(benzyloxy)methyl]-L-proline, is a derivative of hydroxyproline. Hydroxyproline is an amino acid that plays a crucial role in the stability of collagen, a protein that is essential for the structural integrity of connective tissues. The compound this compound is often used in peptide synthesis due to its unique structural properties.
準備方法
The synthesis of (2S,4S)-Fmoc-hyp(bom)-OH typically involves several steps. One common method starts with the protection of the hydroxy group of hydroxyproline using a benzyl group, forming (2S,4S)-4-[(benzyloxy)methyl]-L-proline. This intermediate is then reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group, resulting in the final product, this compound .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are often employed to achieve high enantiomeric purity .
化学反応の分析
(2S,4S)-Fmoc-hyp(bom)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl and Fmoc protecting groups can be selectively removed or substituted under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and deprotecting agents like piperidine for Fmoc removal . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
(2S,4S)-Fmoc-hyp(bom)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is utilized in the study of collagen stability and structure, given its role as a hydroxyproline derivative.
Medicine: Research into collagen-related diseases and the development of collagen-based biomaterials often employs this compound.
Industry: It is used in the production of synthetic peptides for various industrial applications, including pharmaceuticals and cosmetics
作用機序
The mechanism of action of (2S,4S)-Fmoc-hyp(bom)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyl group protects the hydroxy group, allowing for selective deprotection and further functionalization. These protecting groups are crucial for the stepwise assembly of peptides, ensuring the correct sequence and structure of the final product .
類似化合物との比較
(2S,4S)-Fmoc-hyp(bom)-OH can be compared to other hydroxyproline derivatives, such as (2S,4R)-Fmoc-hyp(bom)-OH and (2S,4S)-Fmoc-hyp(otbu)-OH. These compounds share similar structural features but differ in the configuration of the hydroxy group or the nature of the protecting groups. The unique combination of Fmoc and benzyl protecting groups in this compound provides specific advantages in peptide synthesis, such as improved stability and ease of deprotection .
Conclusion
This compound is a valuable compound in the field of peptide synthesis, offering unique structural properties and versatility in various chemical reactions. Its applications in scientific research and industry highlight its importance in advancing our understanding of collagen stability and the development of synthetic peptides.
特性
IUPAC Name |
(1S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O8/c1-29(2,3)39-28(36)31-13-12-30-27(35)38-17-14-22(25(32)33)23(15-17)26(34)37-16-24-20-10-6-4-8-18(20)19-9-5-7-11-21(19)24/h4-11,17,22-24H,12-16H2,1-3H3,(H,30,35)(H,31,36)(H,32,33)/t17-,22-,23?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPSOXBSORMVNH-QPTFRZOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC1CC(C(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC(=O)O[C@H]1C[C@@H](C(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole](/img/structure/B8246003.png)
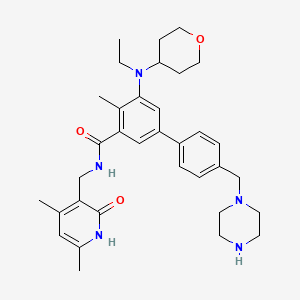
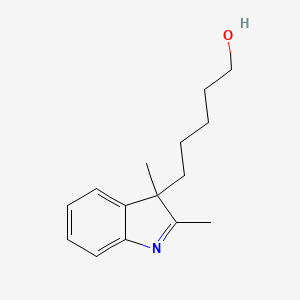
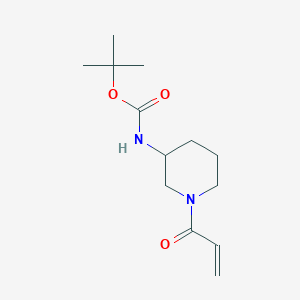
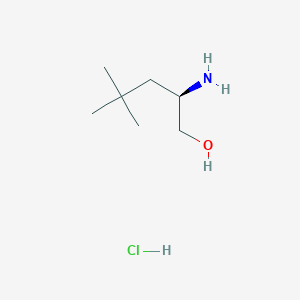
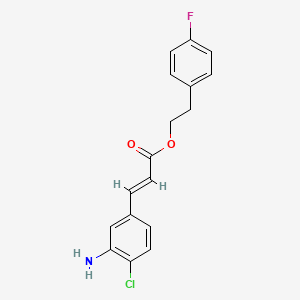
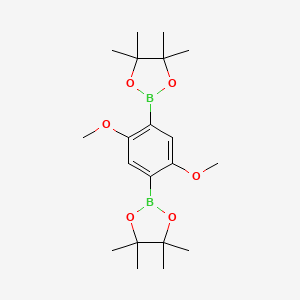
![3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine](/img/structure/B8246057.png)
![[8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate](/img/structure/B8246065.png)
![Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B8246067.png)




